

JNJ-6640: A Novel PurF Inhibitor Targeting Non-Replicating *Mycobacterium tuberculosis*

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Compound of Interest

Compound Name:	JNJ-6640
Cat. No.:	B15566978

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical activity of **JNJ-6640**, a first-in-class inhibitor of PurF, against dormant or non-replicating *Mycobacterium tuberculosis* (Mtb). **JNJ-6640**'s unique mechanism of action, targeting the de novo purine biosynthesis pathway, presents a promising strategy for tackling persistent TB infections.^{[1][2][3][4]} This document details the experimental methodologies used to evaluate its efficacy in various *in vitro* models of dormancy and presents the corresponding quantitative data.

Core Mechanism of Action

JNJ-6640 selectively inhibits the *Mycobacterium tuberculosis* enzyme PurF (amidophosphoribosyltransferase), which is crucial for the de novo synthesis of purines.^{[1][2]} This blockade of a key metabolic pathway disrupts DNA replication and leads to bactericidal activity against both actively replicating and dormant Mtb.^{[2][5][6]} A significant advantage of targeting PurF is that the low levels of nucleobases in lung tissue are insufficient for the bacteria to salvage, overcoming potential resistance mechanisms.^{[2][4]}

Activity Against Non-Replicating *M. tuberculosis*

JNJ-6640 has demonstrated significant bactericidal activity in various established *in vitro* models that simulate the dormant state of Mtb. These models mimic the stressful conditions encountered by the bacteria within a human host, such as nutrient deprivation, hypoxia, and the intracellular environment of macrophages.^{[5][6]}

Quantitative Data Summary

The following tables summarize the quantitative activity of **JNJ-6640** against *M. tuberculosis* H37Rv under different conditions.

Table 1: In Vitro Inhibitory and Bactericidal Activity of **JNJ-6640**

Parameter	Condition	Value
MIC ⁹⁰	Standard Broth	8.6 nM
MBC ^{99.9}	Standard Broth	140 nM
MIC ⁹⁰	Cholesterol Medium	29.1 nM
IC ⁵⁰	Intracellular Mtb (THP-1 macrophages)	26.1 nM

Data sourced from MedchemExpress and ResearchGate.[\[7\]](#)

Table 2: Activity of **JNJ-6640** in Foamy Macrophage Assay under Hypoxia

Parameter	Value
IC ⁵⁰ (Day 4, hypoxic)	30 µM
IC ⁵⁰ (Day 4 + 1 day normoxic regrowth)	0.66 µM
Bactericidality Ratio (IC ⁵⁰ Day 4 / IC ⁵⁰ Day 4+1)	45

A ratio >2 is considered bactericidal. Data sourced from ResearchGate.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Standard Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

This protocol determines the potency of **JNJ-6640** against actively replicating *M. tuberculosis*.

Methodology:

- *M. tuberculosis* H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
- **JNJ-6640** is serially diluted in the culture medium in a 96-well plate format.
- A standardized inoculum of Mtb is added to each well.
- Plates are incubated at 37°C for 7-14 days.
- The MIC⁹⁰ is determined as the lowest concentration of **JNJ-6640** that inhibits at least 90% of bacterial growth, typically measured by optical density or a viability stain like resazurin.
- For MBC^{99.9}, aliquots from wells with concentrations at and above the MIC are plated on Middlebrook 7H11 agar.
- The MBC^{99.9} is the lowest concentration that results in a 99.9% reduction in colony-forming units (CFU) compared to the initial inoculum.

Activity in Cholesterol Medium

This model assesses the activity of **JNJ-6640** under conditions where cholesterol is the primary carbon source, mimicking a condition Mtb may encounter *in vivo*.

Methodology:

- *M. tuberculosis* H37Rv is adapted to grow in a modified 7H9 broth where glycerol is replaced with cholesterol as the main carbon source.
- An MIC assay is then performed as described above, using this cholesterol-based medium.

Intracellular Activity in THP-1 Macrophages

This protocol evaluates the ability of **JNJ-6640** to kill Mtb residing within macrophages.

Methodology:

- THP-1 human monocytic cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
- The differentiated macrophages are infected with *M. tuberculosis* H37Rv at a specific multiplicity of infection (e.g., 1:1 or 10:1).
- After allowing for phagocytosis, extracellular bacteria are removed by washing.
- The infected cells are then treated with various concentrations of **JNJ-6640**.
- After a defined incubation period (e.g., 3-5 days), the macrophages are lysed to release the intracellular bacteria.
- The number of viable bacteria is quantified by plating for CFU.
- The IC⁵⁰ is calculated as the concentration of **JNJ-6640** that reduces the intracellular bacterial load by 50%.

Foamy Macrophage Assay under Hypoxia

This model simulates the lipid-loaded, hypoxic environment of a granuloma to assess activity against non-replicating, persistent Mtb.

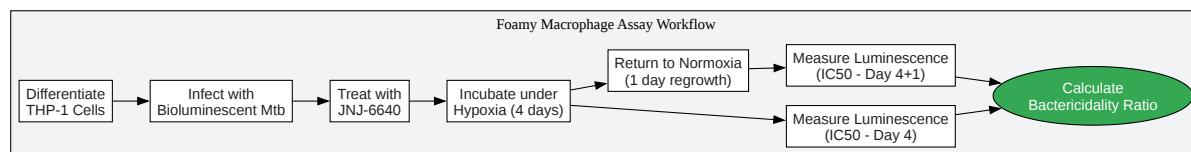
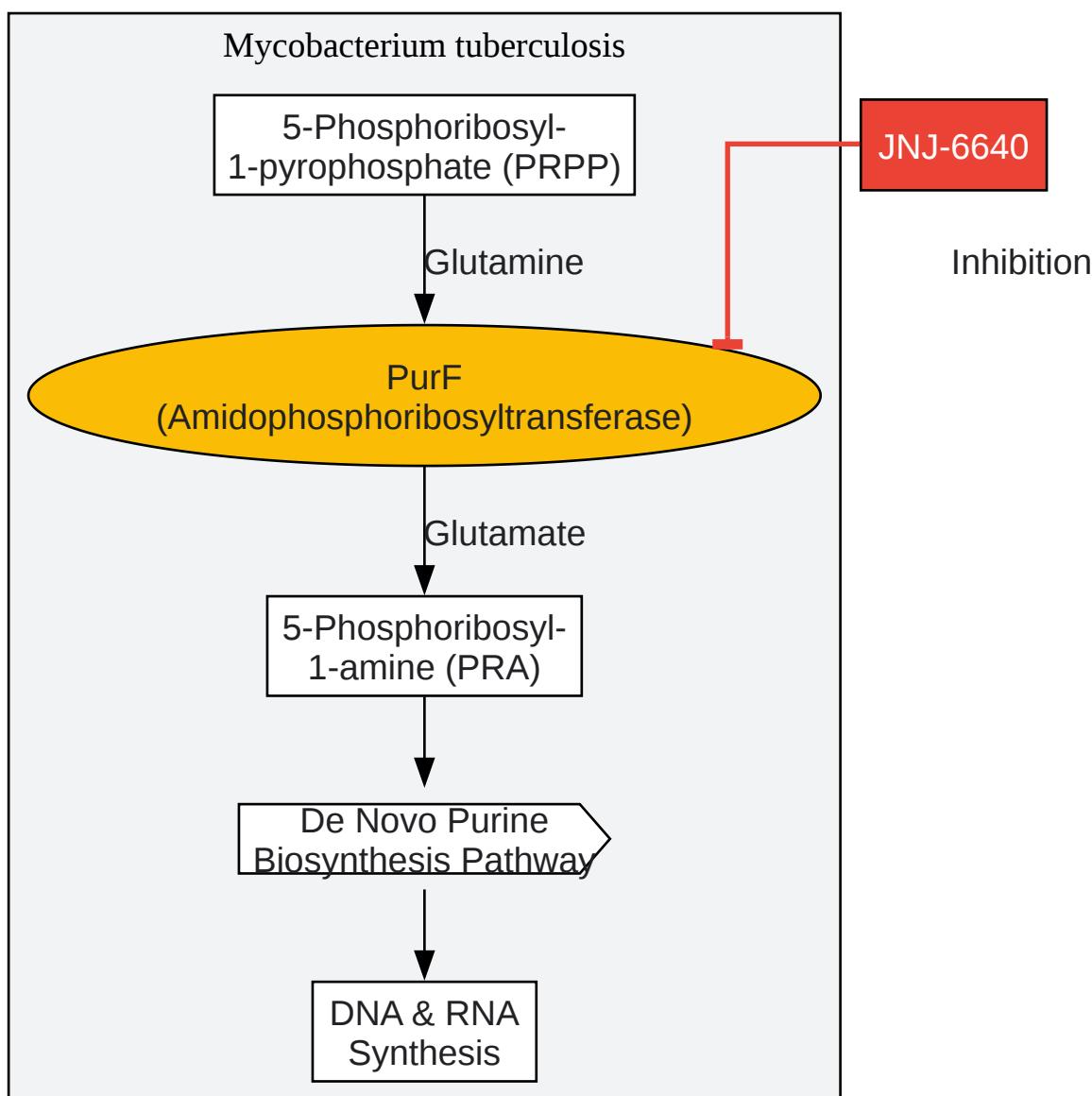
Methodology:

- THP-1 cells are differentiated into macrophages.
- The macrophages are infected with a bioluminescent strain of *M. tuberculosis* (expressing LuxABCDE).
- Infected cells are treated with different concentrations of **JNJ-6640**.
- The treated, infected macrophages are incubated under hypoxic conditions (e.g., 1-5% O₂) for 4 days.
- After the hypoxic incubation, the cells are returned to normoxic conditions for 24 hours to allow for bacterial regrowth.

- Bacterial viability is measured by luminescence at the end of the hypoxic period (Day 4) and after the normoxic regrowth (Day 4+1).
- IC⁵⁰ values are determined for both time points, and a bactericidality ratio is calculated.

Visualizations

Signaling Pathway: JNJ-6640 Mechanism of Action

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